3-methyl-1H-pyrrolo[2,3-b]quinoxaline

Regioisomerism Luciferase inhibition PDE4 inhibition

3-Methyl-1H-pyrrolo[2,3-b]quinoxaline (CAS 251978-82-2) is a nitrogen-containing fused tricyclic heterocycle belonging to the pyrrolo[2,3-b]quinoxaline family, with molecular formula C₁₁H₉N₃ and molecular weight 183.21 g/mol. The compound features a methyl substituent at the 3-position of the pyrrole ring, distinguishing it regioisomerically from the 2-methyl analog (CAS 64802-13-7).

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 251978-82-2
Cat. No. B3350074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-pyrrolo[2,3-b]quinoxaline
CAS251978-82-2
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1=CNC2=NC3=CC=CC=C3N=C12
InChIInChI=1S/C11H9N3/c1-7-6-12-11-10(7)13-8-4-2-3-5-9(8)14-11/h2-6H,1H3,(H,12,14)
InChIKeyKAUMIECPGJRHSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-pyrrolo[2,3-b]quinoxaline (CAS 251978-82-2): Core Scaffold Identity and Procurement Positioning


3-Methyl-1H-pyrrolo[2,3-b]quinoxaline (CAS 251978-82-2) is a nitrogen-containing fused tricyclic heterocycle belonging to the pyrrolo[2,3-b]quinoxaline family, with molecular formula C₁₁H₉N₃ and molecular weight 183.21 g/mol . The compound features a methyl substituent at the 3-position of the pyrrole ring, distinguishing it regioisomerically from the 2-methyl analog (CAS 64802-13-7) . The pyrrolo[2,3-b]quinoxaline scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core motif for kinase inhibitors, phosphodiesterase-4 (PDE4) inhibitors, and luciferase inhibitors [1][2]. Commercially, the compound is available at purity specifications of ≥95% (AKSci) and ≥98% (MolCore), suitable for pharmaceutical research and quality control applications .

Why 3-Methyl-1H-pyrrolo[2,3-b]quinoxaline Cannot Be Interchanged with Other Pyrroloquinoxaline Analogs


Within the pyrrolo[2,3-b]quinoxaline chemotype, even minor regioisomeric or substitution variations produce functionally distinct pharmacophores. The 3-methyl substitution on the pyrrole ring of this compound creates a unique electronic and steric environment compared to the unsubstituted, 2-methyl (CAS 64802-13-7), or 1,3-disubstituted derivatives . Published structure-activity relationship (SAR) studies on pyrrolo[2,3-b]quinoxalines demonstrate that the position and nature of substituents directly control biological target engagement: 2-substituted analogs with free NH groups inhibit firefly luciferase [1], whereas 1,3-disubstituted variants are designed to inhibit PDE4 without suppressing luciferase [2]. Generic substitution between these analogs without accounting for substitution-pattern-dependent pharmacology risks selecting a compound with an incompatible activity profile for the intended assay or synthetic pathway [1][2].

Quantitative Differentiation Evidence for 3-Methyl-1H-pyrrolo[2,3-b]quinoxaline (CAS 251978-82-2)


Regioisomeric Differentiation: 3-Methyl vs. 2-Methyl Substitution Defines Distinct Biological Target Profiles

The pyrrolo[2,3-b]quinoxaline scaffold exhibits substitution-dependent biological activity partitioning. 2-Substituted pyrrolo[2,3-b]quinoxalines bearing a free NH group at position 1 have been identified as direct inhibitors of firefly luciferase, a property that causes false positives in reporter gene assays [1]. Conversely, 1,3-disubstituted pyrrolo[2,3-b]quinoxalines were specifically designed to inhibit PDE4B (IC₅₀ ≈ 5–14 μM) without inhibiting luciferase [2]. The 3-methyl-1H-pyrrolo[2,3-b]quinoxaline (CAS 251978-82-2), with its single methyl group at the pyrrole 3-position and free NH at position 1, occupies a distinct regioisomeric space from both the established luciferase-inhibiting 2-substituted series and the PDE4-selective 1,3-disubstituted series, making it a critical intermediate for SAR exploration and a potential reference compound for profiling substitution-dependent pharmacology [1][2].

Regioisomerism Luciferase inhibition PDE4 inhibition Scaffold-based drug design

Purity Specification Differentiation: Vendor-Verified Quality Grades Enable Fit-for-Purpose Procurement

Commercial availability of 3-methyl-1H-pyrrolo[2,3-b]quinoxaline is documented with verified purity specifications that differentiate suppliers for distinct application requirements. AKSci supplies the compound at a minimum purity of 95% , while MolCore offers it at NLT 98% purity under ISO-certified quality systems for global pharmaceutical R&D and QC applications . ChemicalBook lists a 97% purity grade . This tiered purity availability enables users to select the appropriate grade based on experimental rigor: 95% for preliminary synthetic chemistry, 97% for general biological assays, and ≥98% for stringent pharmacological studies or analytical reference standard use.

Purity specification Quality control Pharmaceutical research Procurement

Synthetic Accessibility: Established Intramolecular Heck Cyclization Route Enables Reproducible Scale-Up

The synthesis of 3-substituted pyrrolo[2,3-b]quinoxalines, including the 3-methyl derivative, has been established via a palladium-catalyzed intramolecular Heck reaction on aminoquinoxaline scaffolds, as reported by Li et al. in the Journal of Organic Chemistry (1999) [1]. This methodology provides direct access to the 3-substituted series using Pd catalysis under ligand-free conditions, a synthetic route distinct from the Cu-mediated coupling-cyclization-desulfinylation approach used for 2-substituted analogs [2] or the Sonogashira-based routes for 1-alkyl-2-substituted variants [3]. The intramolecular Heck strategy offers advantages in regioselective control at the pyrrole 3-position without requiring pre-installed halide at that position.

Intramolecular Heck reaction Palladium catalysis Heterocycle synthesis Scale-up

Scaffold Privilege with Substitution-Dependent Pharmacology: Pyrrolo[2,3-b]quinoxaline Core Engages Diverse Therapeutic Targets

The pyrrolo[2,3-b]quinoxaline scaffold has been validated across multiple therapeutic target classes with quantitative activity data. In the PDE4/luciferase domain, 1,3-disubstituted analogs achieved PDE4B IC₅₀ values of approximately 5–14 μM with concomitant growth inhibition of oral cancer CAL 27 cells and no luciferase interference, demonstrating clean target engagement [1]. In the COVID-19 context, 2-substituted pyrrolo[2,3-b]quinoxalines showed significant TNF-α inhibition in vitro with desirable in silico ADME and toxicity profiles [2]. Additionally, substituted pyrrolo[2,3-b]quinoxalines have been patented as SUMO enzyme inhibitors (US 9,045,483 B2) [3] and as nuclear import inhibitors (Kpnβ1) for cancer therapy (US 9,931,339 B2) [4]. The 3-methyl analog serves as a foundational building block for derivatization at positions 1 and 2 to access any of these pharmacologically distinct series.

Privileged scaffold Kinase inhibition PDE4 inhibition SUMO enzyme inhibition COVID-19 cytokine storm

Luciferase Counter-Screening Relevance: Substitution Pattern Governs False Positive Risk in Reporter Gene Assays

A critical practical consideration for compound procurement in cell-based screening programs is the risk of luciferase interference. Nakhi et al. (2012) demonstrated that 2-substituted pyrrolo[2,3-b]quinoxalines with free NH groups at position 1 directly inhibit firefly luciferase, producing false positives in reporter gene assays [1]. In contrast, Babu et al. (2013) specifically designed 1,3-disubstituted pyrrolo[2,3-b]quinoxalines that inhibited PDE4B without inhibiting luciferase, confirming that substitution at position 1 abolishes luciferase inhibitory activity [2]. The 3-methyl-1H-pyrrolo[2,3-b]quinoxaline, bearing a free NH at position 1 and a methyl at position 3, may retain luciferase inhibitory potential characteristic of the 2-substituted free-NH series. Procurement for luciferase-based screening programs therefore requires explicit counter-screening data or selection of a 1-substituted analog to avoid assay interference.

Luciferase reporter gene assay False positive Counter-screening SAR

Recommended Application Scenarios for 3-Methyl-1H-pyrrolo[2,3-b]quinoxaline (CAS 251978-82-2)


Medicinal Chemistry SAR Campaigns Targeting Pyrroloquinoxaline-Based Kinase or PDE4 Inhibitors

The 3-methyl analog serves as a strategic starting material for systematic structure-activity relationship (SAR) exploration at positions 1 and 2 of the pyrrolo[2,3-b]quinoxaline core. With the methyl group pre-installed at the pyrrole 3-position, medicinal chemistry teams can focus derivatization efforts on N1-alkylation or C2-functionalization to generate libraries for screening against PDE4 (expected IC₅₀ range 5–14 μM for active 1,3-disubstituted analogs [1]), kinases, or SUMO enzymes [2]. This bypasses the need for de novo 3-substitution, reducing synthetic step count by at least one step compared to starting from the unsubstituted parent scaffold.

Luciferase Reporter Gene Assay Counter-Screening and False Positive Reference Compound

Given the established SAR showing that pyrrolo[2,3-b]quinoxalines with free NH at position 1 can inhibit firefly luciferase [1], the 3-methyl analog (free NH at position 1) is a candidate reference compound for inclusion in luciferase counter-screening panels. HTS facilities can use this compound to validate assay specificity and distinguish genuine biological hits from luciferase-mediated false positives, particularly when screening compound collections containing heterocyclic scaffolds structurally related to known luciferase inhibitors [1][2].

Synthetic Methodology Development for Regioselective Pyrroloquinoxaline Functionalization

The 3-methyl derivative is an ideal substrate for developing new regioselective functionalization methods at the pyrrole C2 position or quinoxaline ring. The established Pd-catalyzed intramolecular Heck cyclization route to 3-substituted pyrrolo[2,3-b]quinoxalines [1] provides a reliable entry to this compound class, and method development groups can use the 3-methyl analog to benchmark new C–H activation, cross-coupling, or cyclization strategies against the published Heck methodology.

Pharmaceutical Quality Control and Analytical Reference Standard

With commercial availability at NLT 98% purity under ISO-certified quality systems [1], the compound can serve as an analytical reference standard for HPLC method development, impurity profiling, and batch release testing in pharmaceutical R&D settings. The defined molecular weight (183.21 g/mol) and characteristic UV chromophore of the quinoxaline moiety facilitate LC-MS and HPLC-UV method validation for quantifying pyrroloquinoxaline derivatives in reaction monitoring or formulation studies.

Quote Request

Request a Quote for 3-methyl-1H-pyrrolo[2,3-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.